molecular formula C8H17NO2 B1603847 Ethyl N-(2-butyl)glycinate CAS No. 82560-46-1

Ethyl N-(2-butyl)glycinate

Cat. No.: B1603847
CAS No.: 82560-46-1
M. Wt: 159.23 g/mol
InChI Key: KTRUZIMBKAONKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-butyl)glycinate is an organic compound with the molecular formula C8H17NO2. It is an ester derivative of glycine, where the amino group is substituted with a butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-(2-butyl)glycinate can be synthesized through the reaction of sec-butylamine with ethyl bromoacetate. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would typically include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(2-butyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl N-(2-butyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl N-(2-butyl)glycinate exerts its effects involves interactions with biological molecules, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then participate in various biochemical pathways. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

    Ethyl glycine: Similar structure but lacks the butyl substitution.

    Butylglycine: Similar structure but lacks the ethyl ester group.

    Glycine esters: A broad class of compounds with varying alkyl groups.

Uniqueness: Ethyl N-(2-butyl)glycinate is unique due to the presence of both an ethyl ester and a butyl group, which can influence its chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(butan-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-7(3)9-6-8(10)11-5-2/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRUZIMBKAONKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607727
Record name Ethyl N-butan-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82560-46-1
Record name Ethyl N-butan-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-(2-butyl)glycinate
Reactant of Route 2
Reactant of Route 2
Ethyl N-(2-butyl)glycinate
Reactant of Route 3
Reactant of Route 3
Ethyl N-(2-butyl)glycinate
Reactant of Route 4
Reactant of Route 4
Ethyl N-(2-butyl)glycinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl N-(2-butyl)glycinate
Reactant of Route 6
Reactant of Route 6
Ethyl N-(2-butyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.